3-Methylbenzo[f]quinoline chemical properties and structure
3-Methylbenzo[f]quinoline chemical properties and structure
The following technical guide details the chemical properties, structural architecture, and synthesis of 3-Methylbenzo[f]quinoline (CAS 85-06-3).
CAS Registry Number: 85-06-3
Synonyms:
Executive Summary
3-Methylbenzo[f]quinoline is a tricyclic aza-aromatic compound belonging to the benzoquinoline family. Structurally, it represents the angular fusion of a benzene ring to the 5,6-position of a quinoline core. It is the specific isomer where a methyl group is attached at position 3—adjacent to the nitrogen atom within the pyridine ring. This structural feature makes it the benzo-fused analogue of quinaldine (2-methylquinoline).
The compound is of significant interest in medicinal chemistry due to its planar, hydrophobic architecture which facilitates DNA intercalation , and its utility as a precursor for styryl dyes and photosensitizers. Its synthesis and handling require rigorous adherence to safety protocols due to the potential carcinogenicity of its precursors (e.g., 2-naphthylamine).
Structural Architecture & Nomenclature
Numbering System
Correct identification of the methyl position is critical, as numbering schemes for fused heterocycles can vary.
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IUPAC/CAS Numbering: In the benzo[f]quinoline system, the nitrogen atom is assigned position 1 (or implicitly defines the numbering start). The carbon adjacent to the nitrogen in the pyridine ring is Position 3 .
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Structural Logic: The methyl group is located at C3. This position is electronically equivalent to the C2 position in a standard quinoline ring (alpha to the nitrogen).
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InChI String: InChI=1S/C14H11N/c1-10-6-8-13-12-5-3-2-4-11(12)7-9-14(13)15-10/h2-9H,1H3 (Confirms methyl connectivity to the carbon adjacent to nitrogen).
3D Conformation & Aromaticity
The molecule is planar, exhibiting extended
Physicochemical Properties[3][4][5][6][7][8][9]
The following data characterizes high-purity (>97%) samples of 3-Methylbenzo[f]quinoline.
| Property | Value | Context/Notes |
| Physical State | Solid (Crystalline) | White to light yellow needles or powder.[3] |
| Melting Point | 73 – 78 °C | Sharp melting range indicates high purity. |
| Boiling Point | ~350 °C (760 mmHg) | 214–215 °C at 21 Torr. |
| Solubility (Water) | Insoluble | Hydrophobic (LogP ~3.7). |
| Solubility (Organic) | Soluble | Ethanol, Diethyl Ether, Acetone, Chloroform. |
| Basicity (pKa) | 5.92 ± 0.40 | Predicted; weakly basic pyridine nitrogen. |
| Fluorescence | Blue Emission | Strong fluorescence in dilute acid/organic solvents. |
Spectroscopy & Characterization[6][7][10]
Proton NMR ( H-NMR)
The NMR spectrum is characterized by a distinct methyl singlet and a complex aromatic region. The methyl group is deshielded by the aromatic ring current and the adjacent nitrogen.
Solvent: CDCl
- 2.80 ppm (s, 3H): Methyl group at C3.[4] The shift is typical for a methyl group attached to an electron-deficient heteroaromatic ring.
- 8.82 ppm (d, J = 8.5 Hz, 1H): Proton H10 (or H1 depending on numbering), typically the most deshielded bay-region proton.
- 8.64 ppm (dd, 1H): Adjacent aromatic proton.[4]
- 8.20 ppm (s, 1H): Proton H2 (meta to methyl, beta to Nitrogen).
- 7.40 – 7.80 ppm (m): Remaining aromatic protons (multiplets).
Mass Spectrometry
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MS (ESI+): [M+H]
peak at m/z 194.1. -
Fragmentation: Stable molecular ion due to aromaticity; fragmentation is minimal under soft ionization.
Synthesis: The Doebner-Miller Reaction[10]
The classical route to 3-Methylbenzo[f]quinoline is the Doebner-Miller synthesis , a modification of the Skraup reaction using
Reaction Logic
The synthesis involves the condensation of 2-Naphthylamine with Crotonaldehyde (or its precursor) in the presence of concentrated hydrochloric acid.
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Mechanism: Conjugate addition of the amine to the aldehyde
Cyclization Oxidation/Dehydrogenation. -
Regioselectivity: Cyclization occurs at the
-position (C1) of the naphthalene ring, forming the angular benzo[f] isomer rather than the linear benzo[g] isomer.
Synthetic Pathway Diagram
Caption: The Doebner-Miller synthesis pathway. 2-Naphthylamine condenses with crotonaldehyde under acidic conditions. An oxidant is often required to drive the final aromatization step.
Experimental Protocol (Reference Standard)
Note: This protocol involves 2-naphthylamine, a known carcinogen.[5] All procedures must be performed in a certified fume hood with full PPE.
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Reagents: 2-Naphthylamine (0.1 mol), Conc. HCl (45 mL), Crotonaldehyde (0.11 mol), Toluene (solvent).
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Condensation: Dissolve amine in HCl. Add crotonaldehyde dropwise at 0°C to prevent polymerization.
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Cyclization: Heat the mixture to reflux (100°C) for 2–4 hours. The solution will darken.
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Work-up: Cool to room temperature. Basify with 20% NaOH solution to pH > 10.
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Extraction: Extract the free base with diethyl ether or dichloromethane (3 x 50 mL).
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Purification: Recrystallize from ethanol/water or purify via column chromatography (Silica gel, Hexane:EtOAc 8:2).
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Yield: Typical yields range from 40–60%.
Reactivity & Biological Interface
Chemical Reactivity
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Methyl Group Activation: The C3-methyl group is activated by the adjacent nitrogen (similar to 2-picoline). It can be deprotonated by strong bases (e.g., n-BuLi, LDA) to form a nucleophilic anion, which can react with aldehydes to form styryl derivatives.
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N-Alkylation: The nitrogen atom can be alkylated to form quaternary ammonium salts (benzoquinolinium), which are often water-soluble and exhibit enhanced DNA binding affinity.
Biological Mechanism: DNA Intercalation
3-Methylbenzo[f]quinoline acts as a planar intercalator.
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Mechanism: The flat aromatic system inserts between adjacent base pairs of the DNA double helix.
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Stabilization:
- stacking interactions with base pairs and electrostatic interaction (if protonated/quaternized) with the phosphate backbone. -
Consequence: This binding can inhibit DNA replication and transcription, leading to frameshift mutations. This property makes the compound a model for studying mutagenesis and a scaffold for potential anticancer agents.
Caption: Mechanism of action. The planar structure allows intercalation into DNA, leading to dual outcomes: potential therapeutic cytotoxicity or mutagenic risk.
Safety & Toxicology (GHS Classification)
Signal Word: WARNING / DANGER
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H350: May cause cancer (Category 1B).[6][7] Primary risk due to metabolic activation to epoxides.
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H341: Suspected of causing genetic defects (Mutagenic).[6][7]
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H411: Toxic to aquatic life with long-lasting effects.[6][7]
Handling Protocol:
-
Avoid all dust generation.
-
Use a glove box or Class II Biological Safety Cabinet when handling powder.
-
Inactivate waste with oxidation (e.g., KMnO
solution) before disposal.
References
-
NIST Chemistry WebBook. Benzo[f]quinoline, 3-methyl- (CAS 85-06-3). National Institute of Standards and Technology.[8] [Link]
-
PubChem. 3-Methylbenzo[f]quinoline (Compound CID 6797). National Library of Medicine. [Link]
-
Antoci, V., et al. (2019). Synthesis of Benzo[f]quinoline and its Derivatives: Mini Review. Medicinal & Analytical Chemistry International Journal. [Link]
-
Zhou, L., et al. (2020). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Journal of Biological Chemistry. (Discusses intercalation mechanism). [Link]
Sources
- 1. Benzo[f]quinoline, 3-methyl- [webbook.nist.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 6. chemos.de [chemos.de]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. Benzo[f]quinoline [webbook.nist.gov]
